![molecular formula C23H28N2O3S B2793159 (3,4-Diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851804-42-7](/img/structure/B2793159.png)

(3,4-Diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

カタログ番号 B2793159

CAS番号:

851804-42-7

分子量: 412.55

InChIキー: NAFFPMWRTAHDAO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

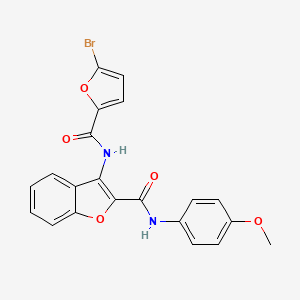

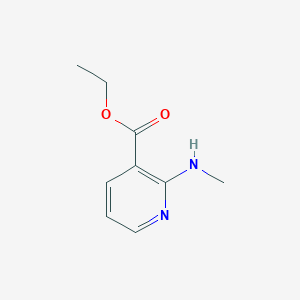

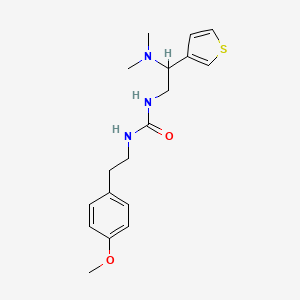

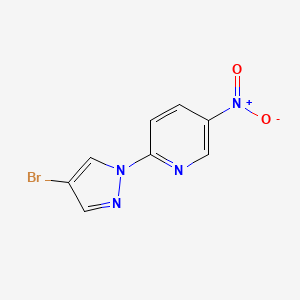

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the diethoxyphenyl and dimethylphenyl groups could contribute to its overall stability and could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would likely be influenced by the functional groups present in its structure. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions, while the imidazol ring could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the diethoxyphenyl and dimethylphenyl groups could contribute to its lipophilicity, which could in turn influence its solubility and stability .科学的研究の応用

- Substituted benzils (BZs), like TMBZ, serve as effective precursors for porphyrin synthesis. Porphyrins play essential roles in biological processes, such as oxygen transport (hemoglobin) and photosynthesis (chlorophyll). TMBZ’s unique structure contributes to its suitability as a precursor in this context .

- BZ derivatives find applications in display technologies and photoconductivity. Their convenient synthesis and interesting optical properties make them valuable for these purposes. TMBZ’s structural features contribute to its effectiveness in these applications .

- TMBZ derivatives can be used to synthesize optically active α-ketols, which have applications in asymmetric synthesis and chiral catalysis. Additionally, they serve as building blocks for metallomesogens—materials with both metal and liquid crystalline properties .

- TMBZ and similar compounds participate in protein cross-linking reactions. Understanding their structural features and reactivity is crucial for applications such as food chemistry, where Maillard reactions impact flavor, color, and nutritional quality .

- TMBZ analogs have been synthesized and evaluated for their ability to selectively inhibit CEs, enzymes involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure influences their potency as inhibitors .

- BZ derivatives, including TMBZ, exhibit non-centrosymmetric structures. This property makes them promising materials for generating second-order non-linear optical effects. Electron transfer between α-carbonyl groups and aromatic nuclei contributes to their unique optical behavior .

Porphyrin Synthesis Precursor

Display and Photoconductive Materials

Optically Active α-Ketols and Metallomesogens

Protein Cross-Linking via the Maillard Reaction

Inhibition of Mammalian Carboxylesterases (CEs)

Non-Linear Optical Phenomena

These applications highlight TMBZ’s versatility and potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you’d like more details on any specific application, feel free to ask!

特性

IUPAC Name |

(3,4-diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-5-27-20-10-9-18(14-21(20)28-6-2)22(26)25-12-11-24-23(25)29-15-19-13-16(3)7-8-17(19)4/h7-10,13-14H,5-6,11-12,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFFPMWRTAHDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793076.png)

![2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2793078.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2793080.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)

![Ethyl 3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanoate](/img/structure/B2793084.png)

![N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2793087.png)

![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2793097.png)

![4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde](/img/structure/B2793099.png)